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Compound of Interest

Compound Name: quin-C7

Cat. No.: B15606019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of quin-C7, a known antagonist of the Formyl

Peptide Receptor 2 (FPR2), with other alternative ligands. The information presented herein is

based on available experimental data to aid researchers in assessing the specificity and

suitability of quin-C7 for their studies.

Introduction to FPR2 and its Ligands
The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is

a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and

host defense.[1] Its ability to bind a wide variety of structurally diverse ligands, including

peptides, lipids, and small molecules, makes it a promiscuous receptor with complex signaling

capabilities.[2] This promiscuity necessitates a careful evaluation of the specificity of any ligand

intended for studying FPR2 function.

Quin-C7 is a small molecule identified as an antagonist of FPR2.[3] It is structurally related to

the FPR2 agonist Quin-C1, with a hydroxyl group replacing a methoxy group, a modification

that reverses its functional activity.[3] This guide compares the binding affinity and functional

activity of quin-C7 with other well-characterized FPR2 ligands.
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The following tables summarize the available quantitative data for quin-C7 and other

representative FPR2 ligands. This data is compiled from various studies and allows for a

comparative assessment of their potency and selectivity.

Table 1: Binding Affinity of Selected Ligands for Formyl Peptide Receptors

Ligand Receptor Binding Affinity (Kᵢ) Citation(s)

quin-C7 FPR2 6.7 µM [3][4]

FPR1 > 100 µM [4]

compound 1754-31 FPR2 1 nM [4][5]

WRW4 FPR2

Not directly reported

(IC₅₀ for binding

inhibition is 0.23 µM)

[6]

WKYMVm FPR2 Not directly reported

FPR1 Not directly reported

Table 2: Functional Activity of Selected Ligands in Calcium Mobilization Assays

Ligand Activity Receptor
Potency
(IC₅₀/EC₅₀)

Citation(s)

quin-C7 Antagonist FPR2

Inhibits Ca²⁺ flux

(IC₅₀ not

specified)

[3]

compound 1754-

31
Antagonist FPR2 81 nM [3][5]

WRW4 Antagonist FPR2

Inhibits

WKYMVm-

induced Ca²⁺

release

[6]

WKYMVm Agonist FPR2 ~2 nM
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Table 3: Functional Activity of Selected Ligands in β-Arrestin Recruitment Assays

Ligand Activity Receptor
Potency
(IC₅₀/EC₅₀)

Citation(s)

quin-C7 Antagonist FPR2
Data not

available

WKYMVm Agonist FPR2

Induces β-

arrestin

recruitment

[7]

F2Pal₁₀ Biased Agonist FPR2
Does not recruit

β-arrestin
[7]

Signaling Pathways of FPR2
FPR2 activation initiates a cascade of intracellular signaling events that are crucial for its

diverse biological functions. The receptor primarily couples to inhibitory G proteins (Gαi/o) and

can also couple to Gαq/11.[2] This leads to the activation of downstream effector molecules.

Furthermore, FPR2 signaling can also be mediated by β-arrestins.

G Protein-Mediated Signaling
Activation of Gαi/o and Gαq/11 by an FPR2 agonist leads to the dissociation of the G protein

heterotrimer into Gα and Gβγ subunits. The Gβγ subunits can activate phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to various

cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen

species (ROS).[2][8]

β-Arrestin-Mediated Signaling
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor

kinases (GRKs), β-arrestins can be recruited to FPR2.[9] This recruitment can lead to receptor

desensitization and internalization, effectively terminating G protein-mediated signaling.

Additionally, β-arrestins can act as scaffolds for various signaling proteins, initiating a distinct
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wave of G protein-independent signaling that can regulate processes like cell migration and

gene expression.[7][9] The concept of "biased agonism" at FPR2 suggests that some ligands

can selectively activate either the G protein or the β-arrestin pathway.[7]
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Seed FPR2-expressing cells
in a microplate

Load cells with a
calcium-sensitive fluorescent dye

Add test compound (e.g., quin-C7)
(for antagonist testing)

Add FPR2 agonist
(e.g., WKYMVm)

Measure fluorescence intensity change
over time

Data Analysis:
Determine EC₅₀ (agonist) or

IC₅₀ (antagonist)
 

Use cells co-expressing FPR2
and a β-arrestin reporter system

Add test compound (e.g., quin-C7)
(for antagonist testing)

Add FPR2 agonist
(e.g., WKYMVm)

Incubate to allow for
β-arrestin recruitment

Measure the reporter signal
(e.g., luminescence, fluorescence)

Data Analysis:
Determine EC₅₀ (agonist) or

IC₅₀ (antagonist)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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